molecular formula C19H20F2N2O4 B2747662 N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide CAS No. 2034297-18-0

N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

Cat. No.: B2747662
CAS No.: 2034297-18-0
M. Wt: 378.376
InChI Key: ZKKJCVVCYJUYFJ-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a difluoromethoxy group attached to a phenyl ring, a tetrahydro-2H-pyran-4-yl group, and an isonicotinamide moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the difluoromethoxyphenyl intermediate, followed by the introduction of the tetrahydro-2H-pyran-4-yl group. The final step involves the coupling of the isonicotinamide moiety to the intermediate compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(difluoromethoxy)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-(3-(trifluoromethoxy)phenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide: This compound features a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.

    N-(3-(methoxy)phenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide: The presence of a methoxy group instead of a difluoromethoxy group can influence the compound’s reactivity and interactions.

    N-(3-(difluoromethoxy)phenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzamide: This compound has a benzamide moiety instead of an isonicotinamide moiety, which may affect its biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4/c20-19(21)27-16-3-1-2-15(11-16)23-18(24)14-4-7-22-17(10-14)26-12-13-5-8-25-9-6-13/h1-4,7,10-11,13,19H,5-6,8-9,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKJCVVCYJUYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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